N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholinyl group, and an indole moiety, which contribute to its diverse chemical properties and reactivity. Its molecular formula is with a molecular weight of approximately 372.4 g/mol.
This compound is synthesized from readily available starting materials through multi-step synthetic routes. It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide belongs to the class of organic compounds known as oxoacetamides. These compounds are characterized by the presence of an acetamide functional group along with various substituents that may impart specific biological or chemical activities.
The synthesis of N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be represented using various chemical notations:
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3
Property | Value |
---|---|
Molecular Formula | C19H24N4O4 |
Molecular Weight | 372.4 g/mol |
InChI | InChI=1S/C19H24N4O4/c1-26... |
InChI Key | GYJVHZIGAFMYHV-UHFFFAOYSA-N |
N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo several types of chemical reactions:
These reactions are often conducted in controlled environments to optimize yields and minimize by-products.
The mechanism of action for N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
The physical properties of N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide include:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific applications:
This compound's multifaceted nature makes it a valuable subject for ongoing research across various scientific disciplines.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1